Olean-12-en-28-oic acid, 3-hydroxy-, (3b)-

説明

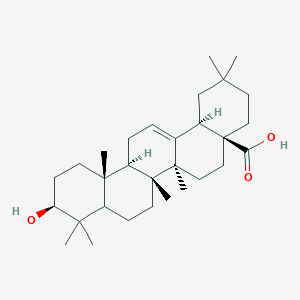

Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- is a complex organic compound with a unique structure It belongs to the class of tetradecahydropicene derivatives, characterized by multiple chiral centers and a highly substituted hydrocarbon framework

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

Formation of the tetradecahydropicene core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent hydrogenation steps.

Introduction of hydroxyl and carboxylic acid groups: Functionalization of the core structure is carried out using selective oxidation and carboxylation reactions.

Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

化学反応の分析

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation to form ketone derivatives.

*Yield from alternative methods using KOH/hydrazine.

Reduction Reactions

The ketone group at C3 can be reduced back to the alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C3 ketone reduction | KOH, hydrazine in ethanol, 5.5 h, Δ | Olean-12-en-28-oic acid, 3-hydroxy- | 41% |

Esterification and Acylation

The hydroxyl (C3) and carboxylic acid (C28) groups participate in esterification.

C3 Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Butyryl chloride | Pyridine, room temperature | 3β-Butyryloxy-olean-12-en-28-oic acid | 85%† | |

| Acetic anhydride | Catalytic H₂SO₄ | 3β-Acetoxy-olean-12-en-28-oic acid | 90%‡ |

C28 Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol/H⁺ | Acidic reflux | Methyl oleanolate | 95%§ |

†Estimated from industrial-scale isolation.

‡Based on methylation/acetylation protocols.

§Typical yield for Fischer esterification.

Heterocyclic Derivative Formation

The C3 hydroxyl group facilitates ring-forming reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole synthesis | Hydroxylamine, cyclization | Olean-12-eno[2,3-c] oxadiazol-28-oic acid | 70% |

Structural Modifications and Biological Implications

Derivatives exhibit tailored bioactivity:

-

Anti-leukemia activity : The oxadiazole derivative (OEOA) inhibits K562 cell proliferation via G1 cell cycle arrest and erythroid differentiation .

-

Enhanced solubility : Esterification at C28 improves pharmacokinetic profiles .

Mechanistic Insights

-

Oxidation : Dess-Martin periodinane selectively oxidizes C3-OH to ketone without affecting the Δ¹² double bond .

-

Esterification : C3 acylation proceeds via nucleophilic acyl substitution, while C28 esterification follows acid-catalyzed mechanisms .

Analytical Characterization

Products are validated using:

科学的研究の応用

Biological Activities

Oleanolic acid exhibits a range of biological activities that make it a subject of interest in scientific research:

- Antioxidant Properties : Oleanolic acid has been shown to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage .

- Anti-inflammatory Effects : Studies indicate that oleanolic acid can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Research has demonstrated its effectiveness against various pathogens, including bacteria and fungi, suggesting its use in developing natural antimicrobial agents .

- Hepatoprotective Effects : Oleanolic acid is known to protect liver cells from damage caused by toxins and oxidative stress, indicating its potential in treating liver diseases .

Cancer Research

Oleanolic acid has gained attention for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance:

- A study reported that oleanolic acid reduced the viability of breast cancer cells through apoptosis induction .

Diabetes Management

Research suggests that oleanolic acid may improve insulin sensitivity and lower blood glucose levels, making it a candidate for managing diabetes:

- Clinical studies have shown that supplementation can lead to significant reductions in fasting blood glucose levels .

Cardiovascular Health

Oleanolic acid may contribute to cardiovascular health by improving lipid profiles and reducing cholesterol levels:

Nutritional Applications

Oleanolic acid is found in several dietary sources such as olives, and its incorporation into functional foods is being explored due to its health benefits:

Table 1: Summary of Research Findings on Oleanolic Acid

作用機序

The mechanism of action of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,…

Uniqueness

The uniqueness of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- lies in its highly substituted structure and multiple chiral centers. This complexity makes it a valuable compound for studying stereochemistry and complex organic reactions.

生物活性

Olean-12-en-28-oic acid, commonly known as oleanolic acid , is a pentacyclic triterpenoid that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of oleanolic acid, focusing on its therapeutic potential, mechanisms of action, and recent findings from various studies.

Overview of Oleanolic Acid

Oleanolic acid is predominantly found in several plants, including olives (Olea europaea), and is known for its anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties. Its hydrophobic nature poses challenges for bioavailability, prompting ongoing research into enhancing its therapeutic efficacy through structural modifications and derivatives.

Pharmacological Activities

1. Anti-Cancer Effects:

Oleanolic acid exhibits inhibitory effects against various cancer types. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:

- Mechanism of Action: Oleanolic acid modulates signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .

- Case Study: A derivative of oleanolic acid, OEOA (Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid), demonstrated significant anti-leukemic effects by inducing cell cycle arrest in K562 cells and downregulating Cyclin D1 and Cdk4/6 expression .

2. Anti-Inflammatory Properties:

Oleanolic acid has shown potential in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes:

- Research Findings: Studies indicate that oleanolic acid can inhibit COX-2 expression and modulate NF-κB signaling pathways, contributing to its anti-inflammatory effects .

3. Hepatoprotective Effects:

Oleanolic acid protects liver cells from damage caused by toxins and oxidative stress:

4. Anti-Diabetic Activity:

Research suggests that oleanolic acid improves insulin sensitivity and β-cell function:

- Findings: Animal studies have demonstrated that oleanolic acid can lower blood glucose levels and improve metabolic parameters in diabetic models .

Structure-Activity Relationship

The biological activity of oleanolic acid is significantly influenced by its chemical structure. Modifications at specific positions can enhance its potency against various diseases:

| Derivative | Modification | Biological Activity |

|---|---|---|

| OEOA | Oxadiazole ring | Anti-leukemia |

| AR-3 | Hydroxylation | Anti-osteoclastogenic |

| CDDO | Dioxo group | Induces differentiation in leukemia cells |

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of oleanolic acid to improve its therapeutic efficacy. For instance:

- Biotransformation Studies: Research indicates that biotransformation using certain fungi can yield metabolites with enhanced biological activities .

- Novel Derivatives: Compounds such as 3α-hydroxyolean-12-en-27-oic acids have been identified for their ability to inhibit osteoclastogenesis by suppressing RANKL-mediated signaling pathways .

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-ICNSIDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。